molecular formula C9H3BrF2O B13476020 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde

4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde

Cat. No.: B13476020
M. Wt: 245.02 g/mol
InChI Key: HPMIMJIVIURRHB-UHFFFAOYSA-N
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Description

4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H3BrF2O. This compound is characterized by the presence of bromine, ethynyl, and difluorobenzaldehyde groups, making it a versatile intermediate in organic synthesis. It is commonly used in the pharmaceutical and chemical industries for the development of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) at low temperatures (0-5°C) to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: 4-Bromo-5-ethynyl-2,3-difluorobenzoic acid.

    Reduction: 4-Bromo-5-ethynyl-2,3-difluorobenzyl alcohol.

Scientific Research Applications

4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The presence of bromine and ethynyl groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical applications .

Comparison with Similar Compounds

  • 4-Bromo-2,3-difluorobenzaldehyde
  • 4-Bromo-3,5-difluorobenzaldehyde
  • 4-Bromo-2,5-difluorobenzaldehyde

Comparison: 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic applications where specific reactivity is required .

Biological Activity

4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical structure includes bromine, ethynyl, and difluoro groups attached to a benzaldehyde core, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C7_7H3_3BrF2_2O
Molecular Weight: 221.00 g/mol
CAS Number: 644985-24-0

The presence of the ethynyl group allows for unique interactions with enzymes and proteins, while the difluoro substituents enhance lipophilicity and potentially improve membrane permeability.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. The aldehyde group can react with amino acids such as cysteine or lysine, leading to modifications that can alter protein function. Additionally, the ethynyl and difluoro groups may engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further influencing protein behavior .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against several cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against melanoma and colon cancer cells, indicating potential for further investigation in cancer therapeutics .
  • Enzyme Inhibition : The compound has been utilized in biochemical assays to study enzyme interactions. Its ability to modify enzyme activity through covalent bonding suggests it could serve as a useful probe in drug discovery.
  • Anti-Angiogenic Effects : Some studies have indicated that compounds with similar structures can inhibit angiogenesis, which is critical for tumor growth and metastasis. This opens avenues for exploring this compound's role in inhibiting new blood vessel formation .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives based on similar structures to this compound against a panel of human tumor cell lines. The results showed that certain derivatives exhibited IC50_{50} values in the low micromolar range, indicating potent activity against specific cancer types such as HT-29 colon carcinoma cells .

CompoundCell LineIC50_{50} (μM)
Derivative AHT-290.5
Derivative BEA.hy9260.15
Derivative CHCT1160.04

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, researchers used this compound as a probe to investigate its effects on specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively inhibit enzyme activity through covalent modification, providing insights into its potential as a therapeutic agent .

Properties

Molecular Formula

C9H3BrF2O

Molecular Weight

245.02 g/mol

IUPAC Name

4-bromo-5-ethynyl-2,3-difluorobenzaldehyde

InChI

InChI=1S/C9H3BrF2O/c1-2-5-3-6(4-13)8(11)9(12)7(5)10/h1,3-4H

InChI Key

HPMIMJIVIURRHB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C(=C1)C=O)F)F)Br

Origin of Product

United States

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